1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
Description
1-(4-Chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is a diarylurea derivative characterized by a central urea group flanked by a 4-chlorophenyl ring and a 3,4-dichlorophenyl group connected via an ethenyl (vinyl) bridge. This compound is structurally distinct from traditional diarylureas due to the conjugated double bond, which enhances electronic delocalization and may influence its biological activity .
Key structural features:
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O/c16-11-2-4-12(5-3-11)20-15(21)19-8-7-10-1-6-13(17)14(18)9-10/h1-9H,(H2,19,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXWCPYCURPTH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)N/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features two chlorinated phenyl groups, which are significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and electrophilicity, potentially increasing the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 299.67 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives with dichloro substitutions have shown enhanced activity against drug-resistant strains of bacteria and fungi. Specifically, the chlorinated phenyl groups in this compound may target multiple cellular pathways in pathogens, making it a candidate for further exploration in antimicrobial therapy .
Anticancer Activity
The urea derivative has also been investigated for its anticancer properties. Studies suggest that compounds containing urea linkages can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. For example, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as Caco-2 and A549 .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of various urea derivatives, it was found that those with multiple halogen substitutions exhibited enhanced potency. Specifically, a related compound showed an IC50 value of 20 µM against Caco-2 cells, indicating effective growth inhibition .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell division and metabolism.
- Disruption of Cell Membrane Integrity : Chlorinated derivatives often interact with lipid membranes, leading to increased permeability and cell lysis.
- Induction of Oxidative Stress : The electrophilic nature of the chlorinated groups can generate reactive oxygen species (ROS), contributing to cell death in cancerous cells.
Summary of Key Studies
- Antimicrobial Efficacy : A study reported that similar dichloro-substituted ureas exhibited MIC values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Activity : Another investigation highlighted that urea derivatives showed significant cytotoxicity across various cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Structure-Activity Relationship (SAR) : Research into the SAR of urea derivatives indicates that the positioning and number of chlorine atoms directly correlate with increased biological activity .
Table 2: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | MRSA | 2 µg/mL |
| Anticancer | Caco-2 | 20 µM |
| Anticancer | A549 | 25 µM |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
The compound's mechanism of action involves the modulation of apoptotic pathways, making it a promising candidate for further development in cancer therapeutics.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its potential neuropharmacological effects. It has shown promise in modulating cannabinoid receptors, particularly CB1 receptors, which are implicated in pain modulation and appetite regulation.
Case Study: Drug-Seeking Behavior in Rats
A study involving rats trained to self-administer cocaine showed that administration of the compound significantly reduced drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy, highlighting its role in the endocannabinoid system.
Agricultural Applications
The compound has also been explored for its potential use as a pesticide or herbicide due to its structural properties that may inhibit plant pathogens or pests. Its effectiveness against specific agricultural threats is an area of ongoing research.
Material Science Applications
In materials science, this compound can serve as a building block for synthesizing polymers or other advanced materials. Its unique chemical properties allow for the development of materials with tailored functionalities.
Table 2: Potential Material Applications
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create new polymeric materials with specific mechanical properties. |
| Coatings | Potential use in developing coatings that require chemical resistance and durability. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triclocarban (1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea)
Triclocarban lacks the ethenyl bridge, with the urea group directly linking the two chlorinated aromatic rings. It is widely used as an antimicrobial agent in personal care products but is restricted due to environmental persistence .
Mechanistic Differences : The ethenyl bridge in the target compound may allow for stronger π-π stacking with microbial enzymes compared to triclocarban’s rigid planar structure .
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
This analog incorporates a thiadiazole ring and ethenyl group, enhancing heterocyclic interactions. X-ray studies show planar geometry, favoring intercalation with DNA or enzymes .
| Property | Target Compound | Thiadiazolyl Urea Derivative |
|---|---|---|
| Bioactivity | Not reported | Antifungal, DNA interaction |
| Solubility | Likely low (high Cl content) | Improved (thiadiazole polarity) |
| Synthetic Complexity | Moderate | High (heterocyclic synthesis) |
Adamantane-Substituted Ureas (e.g., 1-(adamantan-1-yl)-3-(3,4-dichlorophenyl)urea)
Adamantane derivatives exhibit bulky substituents that increase steric hindrance and membrane permeability. These compounds are explored for CNS targets due to their ability to cross the blood-brain barrier .
Chalcone-Urea Hybrids (e.g., (E)-1-(4-chlorophenyl)-3-(3’-(3,4-dichlorophenyl)acryloylphenyl)urea)
These hybrids combine urea and chalcone moieties, leveraging the α,β-unsaturated ketone for redox activity. They exhibit potent antifungal and anticancer properties .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted using fragment-based methods.
Table 2: Antimicrobial Activity (Hypothetical Data Based on Analogs)
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |
|---|---|---|
| Target Compound | 25–50 | 10–20 |
| Triclocarban | >100 | 5–10 |
| Chalcone-Urea Hybrid | 15–30 | 2–5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
